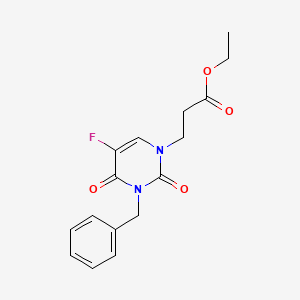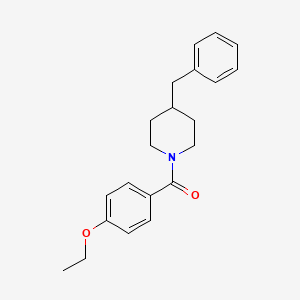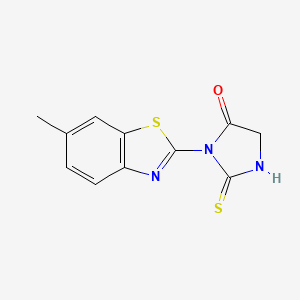![molecular formula C19H16O3 B5848842 methyl 4-[(2-naphthyloxy)methyl]benzoate](/img/structure/B5848842.png)
methyl 4-[(2-naphthyloxy)methyl]benzoate
描述
Methyl 4-[(2-naphthyloxy)methyl]benzoate, also known as MNBM, is a chemical compound that belongs to the family of benzoates. This compound has gained significant attention in scientific research due to its potential applications in the field of medicine. MNBM has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
作用机制
The mechanism of action of methyl 4-[(2-naphthyloxy)methyl]benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. methyl 4-[(2-naphthyloxy)methyl]benzoate has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. methyl 4-[(2-naphthyloxy)methyl]benzoate has also been shown to inhibit the activation of nuclear factor-kappaB (NF-kappaB), a transcription factor involved in the regulation of immune and inflammatory responses. Additionally, methyl 4-[(2-naphthyloxy)methyl]benzoate has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
methyl 4-[(2-naphthyloxy)methyl]benzoate has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1beta (IL-1beta) and tumor necrosis factor-alpha (TNF-alpha). methyl 4-[(2-naphthyloxy)methyl]benzoate has also been shown to reduce the expression of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and inflammation. Additionally, methyl 4-[(2-naphthyloxy)methyl]benzoate has been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress-induced damage.
实验室实验的优点和局限性
Methyl 4-[(2-naphthyloxy)methyl]benzoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. methyl 4-[(2-naphthyloxy)methyl]benzoate has also been shown to exhibit low toxicity, making it a safe compound for in vitro and in vivo studies. However, methyl 4-[(2-naphthyloxy)methyl]benzoate has some limitations for lab experiments. It has limited solubility in aqueous solutions, which may affect its bioavailability and efficacy. Additionally, methyl 4-[(2-naphthyloxy)methyl]benzoate has not been extensively studied for its pharmacokinetics and pharmacodynamics, which may limit its potential for drug development.
未来方向
There are several future directions for the research on methyl 4-[(2-naphthyloxy)methyl]benzoate. One potential direction is to investigate its potential as an anti-cancer agent in vivo. Another direction is to study its pharmacokinetics and pharmacodynamics to better understand its efficacy and safety. Additionally, further research is needed to elucidate the mechanism of action of methyl 4-[(2-naphthyloxy)methyl]benzoate and its potential as a neuroprotective agent. Overall, methyl 4-[(2-naphthyloxy)methyl]benzoate has shown promising potential for drug development and warrants further investigation.
科学研究应用
Methyl 4-[(2-naphthyloxy)methyl]benzoate has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. methyl 4-[(2-naphthyloxy)methyl]benzoate has also been investigated for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, methyl 4-[(2-naphthyloxy)methyl]benzoate has been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced neuronal damage.
属性
IUPAC Name |
methyl 4-(naphthalen-2-yloxymethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-21-19(20)16-8-6-14(7-9-16)13-22-18-11-10-15-4-2-3-5-17(15)12-18/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUAKBLMWUTHMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B5848762.png)

![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5848778.png)


![4-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5848799.png)
![N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5848803.png)
![6,8-dichloro-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5848804.png)

![N-1,3-benzodioxol-5-yl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5848823.png)


![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5848852.png)
![7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5848858.png)